![molecular formula C12H19N5O2 B2554116 N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 869072-49-1](/img/structure/B2554116.png)
N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
“N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their wide range of biological and pharmacological activities, including antimicrobial, antitubercular, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions, including condensation, chlorination, and nucleophilic substitution . The structure of the synthesized compounds is usually confirmed by 1H and 13C NMR spectrometry .Molecular Structure Analysis
The molecular structure of “N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a heterocyclic scaffold associated with a broad range of biological and pharmacological activities .Scientific Research Applications
Anticancer Potential
These applications highlight the versatility of N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and underscore its significance in drug discovery and biomedical research . Researchers continue to explore its multifaceted properties, paving the way for exciting advancements in various scientific fields. If you’d like more detailed information on any specific application, feel free to ask! 😊
Future Directions
The future directions for the study of “N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their biological and pharmacological activities, as well as the development of new synthesis methods . Additionally, their potential as therapeutic agents could be explored further through in vitro and in vivo studies.
Mechanism of Action
Target of Action
N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that has been studied for its potential antimicrobial properties . The primary targets of this compound are believed to be certain enzymes, such as acetyl-CoA carboxylase , which play crucial roles in various biochemical processes in the cell.
Mode of Action
The interaction of N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with its targets involves binding to the active sites of these enzymes, potentially inhibiting their function . This interaction can result in changes to the normal functioning of the cell, leading to the antimicrobial effects observed.
Biochemical Pathways
Upon interaction with its targets, N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can affect various biochemical pathways. For instance, the inhibition of acetyl-CoA carboxylase can disrupt fatty acid synthesis, a critical process for the survival and growth of microorganisms .
Result of Action
The molecular and cellular effects of N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine’s action are primarily related to its antimicrobial activity. By inhibiting key enzymes, it can disrupt essential cellular processes in microorganisms, potentially leading to their death .
properties
IUPAC Name |
N-(2,2-diethoxyethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-4-18-10(19-5-2)7-13-11-9-6-16-17(3)12(9)15-8-14-11/h6,8,10H,4-5,7H2,1-3H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCDMIPMIHAUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC1=C2C=NN(C2=NC=N1)C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24815896 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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